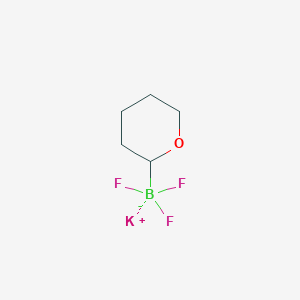

Potassium;trifluoro(oxan-2-yl)boranuide

Description

Contextualization within Organoboron Chemistry

The journey of organoboron compounds in synthetic chemistry has been marked by continuous innovation. From the initial discovery of boronic acids to the advent of more robust reagents, the evolution of this field has provided chemists with a powerful toolkit for carbon-carbon and carbon-heteroatom bond formation.

Initially considered chemical curiosities, organotrifluoroborates have become important reagents in organic synthesis over the past few decades. acs.org Their appeal stems from their remarkable stability to air and moisture, a significant improvement over their predecessors, boronic acids. sigmaaldrich.comwikipedia.orgsigmaaldrich.com This stability allows for easier handling, storage, and purification, making them more practical for a wide range of laboratory and industrial applications. researchgate.netpitt.edu The pioneering work in the late 20th century demonstrated their utility as effective nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. bldpharm.comresearchgate.net This discovery opened the door for their widespread adoption in the synthesis of complex organic molecules. acs.org

The landscape of organic synthesis has been profoundly shaped by the evolution of boron-based reagents. acs.orgjst.go.jpnumberanalytics.com Early reliance on air- and moisture-sensitive organoboranes and boronic acids presented significant challenges in terms of handling and functional group tolerance. sigmaaldrich.com The development of boronate esters offered some improvement in stability. However, the introduction of potassium organotrifluoroborates marked a paradigm shift. nih.govnih.gov These tetracoordinated boron species exhibit superior stability while retaining the necessary reactivity for key chemical transformations. nih.gov This evolution has enabled the development of more robust and versatile synthetic methodologies. jst.go.jp

Significance of Potassium;trifluoro(oxan-2-yl)boranuide in Advanced Organic Synthesis

This compound stands out as a promising reagent in advanced organic synthesis due to the advantageous properties conferred by the trifluoroborate group and the presence of the oxane ring.

Like other organotrifluoroborates, this compound offers significant advantages over traditional organoboron compounds such as boronic acids and boronate esters. sigmaaldrich.comwikipedia.orgsigmaaldrich.com Its enhanced stability to air and moisture simplifies handling and storage. researchgate.netpitt.edu Furthermore, organotrifluoroborates are generally crystalline solids, which facilitates their purification and characterization. pitt.edu The oxane moiety in this compound can also influence its solubility and reactivity in specific solvent systems.

| Property | This compound (Inferred) | Traditional Boronic Acids |

|---|---|---|

| Stability to Air and Moisture | High | Low to Moderate |

| Ease of Handling | Easy | Requires Inert Atmosphere |

| Purification | Crystalline, easier to purify | Often difficult, can be amorphous |

| Storage | Long-term stability | Prone to degradation |

While the general advantages of organotrifluoroborates are well-established, specific research on this compound is still in its early stages. A significant research gap exists in the comprehensive evaluation of its reactivity profile in a wide array of chemical transformations beyond the well-established Suzuki-Miyaura coupling.

Future research is expected to focus on several key areas:

Exploration of Novel Reactivity: Investigating the participation of this compound in other transition-metal-catalyzed cross-coupling reactions, as well as in metal-free transformations.

Asymmetric Synthesis: Developing chiral variants or applications in asymmetric catalysis to synthesize enantiomerically pure compounds.

Applications in Complex Molecule Synthesis: Demonstrating the utility of this reagent in the total synthesis of natural products and pharmaceutically active compounds.

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms involving this specific organotrifluoroborate to optimize reaction conditions and expand its applicability.

The continued exploration of this compound holds the promise of uncovering new synthetic methodologies and providing access to novel chemical structures with potential applications in various scientific disciplines.

Properties

IUPAC Name |

potassium;trifluoro(oxan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNGMWPKVNYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCO1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415072-72-7 | |

| Record name | potassium trifluoro(oxan-2-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of Potassium;trifluoro Oxan 2 Yl Boranuide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectra are typically recorded in a suitable deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), which is known to be an appropriate choice for the analysis of potassium organotrifluoroborates due to their good solubility and the minimal changes in coupling constants and chemical shifts observed in this medium. researchgate.net

Proton (¹H) NMR Spectroscopic Analysis

Table 1: Expected ¹H NMR Data for Potassium;trifluoro(oxan-2-yl)boranuide

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | Shifted relative to other ring protons | Multiplet |

| H-3, H-4, H-5 | Aliphatic region | Overlapping Multiplets |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, five distinct signals are anticipated for the carbon atoms of the oxane ring. A key feature in the ¹³C NMR spectra of organotrifluoroborates is the resonance for the carbon atom directly bonded to the boron. nih.govnih.gov This signal for C2 in this compound would likely be observed as a broad resonance due to the quadrupolar relaxation of the attached ¹¹B nucleus. The other four carbon signals (C3, C4, C5, and C6) would appear in the typical aliphatic region for a saturated heterocyclic ring.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | Downfield relative to other ring carbons | Broad signal due to C-B coupling |

| C-3 | Aliphatic region | Sharp signal |

| C-4 | Aliphatic region | Sharp signal |

| C-5 | Aliphatic region | Sharp signal |

Boron-11 (¹¹B) NMR Spectroscopic Analysis

The ¹¹B nucleus is a quadrupolar nucleus, which often results in broad NMR signals. However, for organotrifluoroborates, the tetrahedral environment around the boron atom leads to a smaller quadrupole moment and consequently sharper signals compared to tricoordinate boron compounds. The ¹¹B NMR spectrum of this compound is expected to show a quartet due to the coupling between the ¹¹B nucleus and the three equivalent ¹⁹F nuclei (¹JB-F). nih.gov Due to the rapid relaxation of the ¹¹B nucleus, observing this coupling may require the use of modified pulse sequences to enhance resolution. nih.govnih.gov The chemical shift would be in the range characteristic for tetra-coordinated boron in an R-BF₃⁻ environment.

Table 3: Expected ¹¹B NMR Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ) | Characteristic range for R-BF₃⁻ |

| Multiplicity | Quartet (q) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organotrifluoroborates. nih.gov The spectrum for this compound is anticipated to exhibit a single resonance for the three equivalent fluorine atoms. This signal would appear as a quartet due to coupling with the ¹¹B nucleus (¹JF-B). The chemical shifts for the fluorine atoms in potassium organotrifluoroborates typically fall within a range of -129 to -141 ppm when referenced to an external standard. nih.govresearchgate.net

Table 4: Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ) | -129 to -141 ppm |

| Multiplicity | Quartet (q) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Band Assignment

The vibrational spectrum of this compound will be dominated by the vibrational modes of the oxane ring and the trifluoroborate group. The assignment of these bands can be guided by computational studies and comparison with related molecules. researchgate.net

The C-H stretching vibrations of the methylene (B1212753) groups in the oxane ring are expected in the 2850-3000 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage within the oxane ring will give rise to strong bands, typically in the 1050-1150 cm⁻¹ region.

A key feature will be the vibrational modes of the BF₃ group. The B-F stretching vibrations are expected to be strong in the IR spectrum and typically appear in the region of 950-1100 cm⁻¹. The exact positions of these bands can be influenced by the coupling with other vibrational modes and the solid-state packing effects. Deformation modes of the BF₃ group would be expected at lower wavenumbers. The presence of dimers in the solid state, as suggested for other trifluoroborate potassium salts, could be supported by the appearance of specific bands in the lower wavenumber region of the Raman spectrum. researchgate.net

Table 5: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretching (oxane) | 2850 - 3000 | IR, Raman |

| C-H bending (oxane) | ~1450 | IR, Raman |

| C-O-C stretching (oxane) | 1050 - 1150 | IR |

| B-F stretching | 950 - 1100 | IR |

Qualitative and Quantitative Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of organotrifluoroborates. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing potassium organotrifluoroborates. Due to their salt-like nature, these compounds are typically analyzed in polar deuterated solvents such as dimethylsulfoxide (DMSO-d₆), methanol-d₄, or acetone-d₆. nih.gov A full characterization involves ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra. nih.govresearchgate.net

¹H and ¹³C NMR: These spectra are used to elucidate the structure of the organic framework (the oxane ring). The chemical shifts and coupling constants of the protons on the oxane ring would confirm its presence and substitution pattern.

¹¹B NMR: The ¹¹B nucleus provides direct information about the boron center. In trifluoroborate salts, the boron atom is tetra-coordinated, resulting in a characteristic signal. Using specialized pulse sequences, it is often possible to resolve the coupling between the boron and fluorine atoms (¹¹B-¹⁹F coupling). nih.govresearchgate.net

¹⁹F NMR: This technique is highly sensitive for observing the three fluorine atoms attached to the boron. The ¹⁹F NMR spectrum typically shows a quartet due to coupling with the ¹¹B nucleus. Chemical shifts for organotrifluoroborates generally appear in the range of -129 to -141 ppm when referenced to an external trifluoroacetic acid standard. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include strong C-O stretching frequencies characteristic of the oxane ether linkage and very strong B-F stretching bands, which are indicative of the trifluoroborate group.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition. For potassium organotrifluoroborates, electrospray ionization (ESI) in the negative ion mode is a common and effective technique. core.ac.uk This method allows for the observation of the [R-BF₃]⁻ anion, providing an exact mass that can be used to verify the molecular formula with high accuracy (typically within 5 ppm). core.ac.uk Studies on this class of compounds have also noted the formation of adducts, such as [2M + K]⁻ and [2M + Na]⁻, which can offer further structural clues and insights into potential decomposition pathways. digitellinc.com

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on a single crystal provides unambiguous proof of structure, yielding precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly documented, the analysis of its analogue, Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate, offers a detailed blueprint of the expected structural features. nih.govresearchgate.netscienceopen.comnih.gov

Single-Crystal X-ray Structure Determination

The determination of the crystal structure for the analogue compound was achieved through single-crystal X-ray diffraction. nih.gov A suitable crystal was mounted on a diffractometer (e.g., a Nonius KappaCCD), and data were collected at a controlled temperature (291 K). nih.govscienceopen.com The structure was then solved and refined using established crystallographic software packages like SIR97 and SHELXL97. nih.gov The resulting data provides a precise atomic-level description of the molecule.

The key crystallographic parameters for the analogue, Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate, are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | K⁺·C₈H₁₃BF₃O₂⁻·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 8.5210 (7) |

| b (Å) | 17.056 (1) |

| c (Å) | 8.6318 (7) |

| Volume (ų) | 1254.50 (16) |

| Z (Formula units per cell) | 4 |

| Temperature (K) | 291 (2) |

| R-factor (R₁) | 0.041 |

| wR-factor (wR₂) | 0.096 |

Analysis of Oxane Ring Conformation and Puckering Parameters

The six-membered oxane ring is not planar and adopts a lower-energy conformation. In the crystal structure of the analogue compound, the oxane ring exists in a slightly distorted chair conformation. nih.govscienceopen.com This is the most stable conformation for such rings, minimizing both angular and torsional strain.

To provide a quantitative description of this conformation, the Cremer and Pople puckering parameters were calculated from the crystallographic data. nih.govresearchgate.net These parameters describe the exact shape and degree of distortion of the ring.

| Puckering Parameter | Value for Analogue Compound |

|---|---|

| q₂ (Å) | 0.033 (6) |

| q₃ (Å) | 0.555 (6) |

| Q (Å) | 0.556 (7) |

| θ (°) | 3.4 (6) |

| φ₂ (°) | 156 (11) |

These values precisely define the nature of the chair conformation and its slight distortion within the crystal lattice. nih.gov

Elucidation of Potassium Cation Coordination Geometry

In the solid state, the potassium cation is not isolated but is coordinated by surrounding anions. In the crystal structure of the analogue, each K⁺ cation is surrounded by four neighboring trifluoroborate anions. nih.govnih.gov The coordination sphere is defined by close contacts to six fluorine atoms and two oxygen atoms from these anions. nih.govresearchgate.net

The specific coordination distances are:

K···F contacts: Ranging from 2.659 (3) Å to 2.906 (3) Å. nih.gov

K···O contacts: 2.806 (3) Å and 2.921 (3) Å. nih.gov

This arrangement of eight atoms around the central potassium cation results in a coordination geometry described as a distorted bicapped trigonal prism . nih.govscienceopen.comnih.gov This complex coordination demonstrates the significant electrostatic interactions that define the crystal's structure.

Advanced Analytical Techniques for Comprehensive Characterization

Beyond the standard characterization methods, advanced analytical techniques can provide deeper insights into the properties of organotrifluoroborates. Because these compounds are often used as stable precursors in reactions, understanding their reactivity and stability is crucial. nih.gov Techniques for studying reaction kinetics and mechanisms, such as in-situ NMR spectroscopy, can be applied to monitor the transformation of the trifluoroborate into other boron species under reaction conditions. High-resolution mass spectrometry, as previously mentioned, is invaluable not only for formula confirmation but also for identifying intermediates and byproducts in chemical reactions, providing a more complete characterization of the compound's chemical behavior. core.ac.uk

Reaction Mechanisms and Reactivity Profiles of Potassium;trifluoro Oxan 2 Yl Boranuide

Role as a Nucleophile in Substitution Processes

While extensively used in cross-coupling, the direct role of potassium organotrifluoroborates like Potassium;trifluoro(oxan-2-yl)boranuide as nucleophiles in classical substitution reactions (e.g., SN2) is less common. The strong electronegativity of the fluorine atoms renders the organic moiety on the tetracoordinated boron center weakly nucleophilic. chem-station.com Their utility generally requires activation to generate a more reactive, tricoordinate boron species or mediation by a transition metal catalyst. chem-station.com However, strategies have been developed to utilize their nucleophilic character. For instance, the synthesis of alkoxymethyltrifluoroborates has been achieved through substitution reactions where nucleophilic alkoxides react with an electrophilic bromomethyltrifluoroborate. nih.gov This demonstrates the potential for the broader class of organotrifluoroborates to be synthesized via nucleophilic pathways, even if they are not typically the primary nucleophile in subsequent substitution steps.

Mechanisms in Transition-Metal-Catalyzed Cross-Coupling Reactions

The predominant application of this compound and related organotrifluoroborates is in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.netfrontierspecialtychemicals.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. numberanalytics.comwwjmrd.com The success of organotrifluoroborates in this context is due to their stability, functional group tolerance, and the relatively benign nature of the inorganic byproducts generated. nih.gov

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. numberanalytics.comlibretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comchemrxiv.org

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated 12- or 14-electron palladium(0) complex (e.g., PdL₂). libretexts.orgchemrxiv.org In this step, the palladium center inserts itself into the carbon-halogen bond, breaking the C-X bond and forming two new bonds: Pd-R¹ and Pd-X. yonedalabs.comchemrxiv.org This process results in the oxidation of the palladium from the Pd(0) state to the Pd(II) state, forming a square-planar organopalladium(II) halide intermediate. wwjmrd.comlibretexts.org The rate of oxidative addition is dependent on the nature of the halide, with the reactivity order typically being I > OTf > Br >> Cl. wwjmrd.comlibretexts.org The use of sterically bulky, electron-rich ligands on the palladium catalyst can facilitate this step, particularly for less reactive electrophiles like aryl chlorides. libretexts.orgnih.gov

| Factor | Influence on Reaction Rate | Example/Note |

|---|---|---|

| Electrophile (R-X) | Reactivity Order: I > OTf > Br > Cl | Aryl chlorides are the least reactive and often require more active catalysts. libretexts.org |

| Ligands (L) | Electron-rich and bulky ligands promote oxidative addition. | Alkylphosphines and N-heterocyclic carbenes (NHCs) are effective. yonedalabs.comnih.gov |

| Palladium Species | Occurs at a Pd(0) center, often a 12- or 14-electron complex. | The active catalyst is generated from a precatalyst like Pd(PPh₃)₄ or Pd(OAc)₂. chemrxiv.org |

Transmetalation is the step where the organic group (R²) from the organotrifluoroborate is transferred to the palladium(II) center, displacing the halide. wwjmrd.comchemrxiv.org This is a critical step for which the presence of a base is essential. wwjmrd.comlibretexts.org Potassium organotrifluoroborates (R²-BF₃⁻K⁺) themselves are generally poor nucleophiles for transmetalation. chem-station.com It is widely believed that under the basic, aqueous conditions of the reaction, the trifluoroborate is first hydrolyzed to a more reactive boronic acid (R²-B(OH)₂) or a boronate species. chem-station.com The base plays multiple roles: it can facilitate the formation of a palladium-hydroxo complex [ArPd(OH)L₂] and also reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex [R²-B(OH)₃]⁻. wwjmrd.comchemrxiv.org This "ate" complex then transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) intermediate (R¹-Pd(II)-R²) and regenerating the base. libretexts.orgchemrxiv.org

| Species | Role in Transmetalation | Formation Pathway |

|---|---|---|

| Potassium Organotrifluoroborate (R-BF₃⁻K⁺) | Stable precursor to the active boron species. | Starting reagent. nih.gov |

| Boronic Acid (R-B(OH)₂) | Proposed reactive intermediate. | Hydrolysis of the organotrifluoroborate. chem-station.com |

| Boronate "ate" Complex [R-B(OH)₃]⁻ | Highly nucleophilic species that transfers the organic group. | Reaction of boronic acid with base (e.g., OH⁻). wwjmrd.com |

| Organopalladium(II) Halide (R¹-Pd(II)-X) | Accepts the organic group from the boron species. | Product of oxidative addition. libretexts.org |

The final step of the catalytic cycle is reductive elimination. numberanalytics.comnumberanalytics.com In this step, the two organic groups (R¹ and R²) bonded to the palladium(II) center couple to form the new carbon-carbon bond of the final product (R¹-R²). yonedalabs.comchemrxiv.org This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgnumberanalytics.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the square-planar palladium complex. yonedalabs.com The use of bulky ligands can promote this step by increasing steric strain, which is relieved upon elimination of the product. libretexts.org

Beyond the Suzuki-Miyaura reaction, potassium organotrifluoroborates can participate in other transition-metal-catalyzed reactions. For example, they have been employed in rhodium-catalyzed additions. While detailed mechanisms are specific to the reaction, they generally involve a similar transmetalation step where the organic group is transferred from boron to the rhodium center.

In some palladium-catalyzed processes, side reactions can occur that compete with the desired cross-coupling pathway. One such process is β-hydride elimination, which can occur after transmetalation if the alkyl group transferred to the palladium has a hydrogen atom on the β-carbon. libretexts.orgnih.gov This pathway leads to the formation of an alkene and a palladium-hydride species, which can result in Heck-type byproducts or reduction of the organohalide. nih.govorganic-chemistry.org The choice of ligands and reaction conditions is crucial to favor the desired reductive elimination over β-hydride elimination, especially in couplings involving secondary alkyltrifluoroborates. nih.gov For instance, the use of a benzyl (B1604629) protecting group on a secondary alcohol derived from an organotrifluoroborate was proposed to stabilize the diorganopalladium intermediate via coordination, thereby suppressing β-hydride elimination. nih.gov

Suzuki-Miyaura Cross-Coupling Mechanistic Pathways

Investigation of Oxidation and Reduction Reaction Pathways

The investigation into the oxidation and reduction pathways of this compound is primarily informed by the broader understanding of organotrifluoroborate chemistry, as specific studies on this particular compound are not extensively documented. Organotrifluoroborates, as a class of compounds, exhibit notable stability, yet can be induced to undergo specific oxidative and reductive transformations. upenn.edusigmaaldrich.com

Oxidation Pathways:

Potassium organotrifluoroborates are remarkably stable towards many common oxidizing agents, a feature that allows for selective oxidation of other functional groups within a molecule without affecting the trifluoroborate moiety. sigmaaldrich.comacs.org However, under specific conditions, the carbon-boron bond can be oxidized.

One common method for the oxidation of organotrifluoroborates involves the use of reagents like Oxone®. nih.gov This process typically converts the organotrifluoroborate to the corresponding alcohol or phenol. For this compound, this would theoretically yield 2-hydroxyoxane. The reaction is generally rapid and efficient, proceeding at room temperature. nih.gov

Another avenue for oxidation is through electrochemical methods. Cyclic voltammetry studies on various organotrifluoroborates have shown that they possess lower oxidation potentials compared to their corresponding boronic acids and esters. semanticscholar.org Anodic oxidation of alkyltrifluoroborates can lead to radical coupling products. semanticscholar.org

The stability of the trifluoroborate group also allows for the oxidation of adjacent functional groups. For instance, hydroxyl groups on the organic substituent of an organotrifluoroborate can be oxidized to aldehydes or ketones using reagents like 2-iodoxybenzoic acid (IBX) or tetrapropylammonium (B79313) perruthenate (TPAP), with the carbon-boron bond remaining intact. acs.org

Reduction Pathways:

Direct reduction of the trifluoroborate group in this compound is not a commonly explored transformation. The high stability of the B-F bonds and the tetracoordinate nature of the boron atom make it resistant to typical reducing agents. acs.org The focus of organotrifluoroborate chemistry is often on their utility as nucleophilic partners in cross-coupling reactions rather than as substrates for reduction.

However, functional groups within the organic moiety can be reduced while preserving the trifluoroborate. For example, if the oxane ring contained an unsaturation or a reducible functional group, it could likely be hydrogenated or reduced using standard methods without affecting the C-B bond. This stability is a key advantage of organotrifluoroborates in multistep synthesis. upenn.edu

A summary of potential oxidation reactions is presented in the table below.

| Oxidizing Agent | Expected Product from this compound | Reaction Conditions |

| Oxone® | 2-Hydroxyoxane | Acetone/Water, Room Temperature |

| Anodic Oxidation | Dimerized oxane species (e.g., 2,2'-bioxane) | Platinum anode |

| IBX (if a hydroxyl were present on the oxane) | Corresponding ketone or aldehyde | Refluxing acetone |

| TPAP/NMO (if a hydroxyl were present on the oxane) | Corresponding ketone or aldehyde | Activated molecular sieves |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that determine its synthetic utility. While direct studies on this specific compound are limited, valuable insights can be drawn from the well-established reactivity patterns of analogous organotrifluoroborates, particularly in transition metal-catalyzed cross-coupling reactions.

Regioselectivity:

In cross-coupling reactions, such as the Suzuki-Miyaura reaction, the regioselectivity is primarily dictated by the position of the carbon-boron bond. For this compound, the trifluoroborate group is attached to the C2 position of the oxane ring. Therefore, in a cross-coupling reaction with an electrophile (e.g., an aryl halide), the new carbon-carbon bond would be formed exclusively at this C2 position.

Nickel-catalyzed cycloaddition reactions of potassium alkynyltrifluoroborates have demonstrated that the regioselectivity can be strongly influenced by the trifluoroborate group itself, leading to the formation of a single regioisomer. nih.govliverpool.ac.uk This directing effect is a significant advantage in controlling the outcome of complex transformations.

Stereoselectivity:

The stereochemical outcome of reactions involving organotrifluoroborates is a subject of significant interest. In many palladium-catalyzed cross-coupling reactions, secondary organotrifluoroborates have been shown to react with complete retention of stereochemistry. nih.govacs.org This is particularly relevant for this compound, where the C2 carbon of the oxane ring is a stereocenter. If an enantiomerically pure starting material is used, the stereochemistry at this center is expected to be preserved in the cross-coupled product.

This stereospecificity is often attributed to the mechanism of transmetalation and reductive elimination in the catalytic cycle. The use of specific ligands can also play a crucial role in maintaining or influencing the stereochemical integrity of the product. organic-chemistry.org

The table below summarizes the expected selectivity in key reactions.

| Reaction Type | Selectivity | Expected Outcome for this compound |

| Suzuki-Miyaura Cross-Coupling | Regioselective | Formation of a new C-C bond exclusively at the C2 position of the oxane ring. |

| Suzuki-Miyaura Cross-Coupling | Stereospecific | Retention of configuration at the C2 stereocenter. |

| Nickel-Catalyzed Cycloaddition | Regioselective | The trifluoroborate group directs the regiochemical outcome. |

Structure-Reactivity Relationships for this compound

The oxane (tetrahydropyran) ring is a saturated heterocyclic ether that can influence the reactivity of the attached trifluoroborate group through both steric and electronic effects.

Steric Effects: The oxane ring, which typically adopts a chair conformation, presents a certain degree of steric bulk around the carbon-boron bond. researchgate.netnih.govscienceopen.com This steric hindrance can affect the rate of reaction, for example, by influencing the approach of a bulky catalyst or reagent to the reactive center. In palladium-catalyzed cross-coupling reactions, the steric environment around the boron atom can impact the efficiency of transmetalation.

A hallmark of potassium organotrifluoroborates is their exceptional stability compared to their boronic acid and boronate ester counterparts. acs.orgnih.govresearchgate.net This stability extends to this compound and is a key factor in its utility.

Stability to Air and Moisture: Unlike many organoboron compounds, potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, allowing for easy handling and storage. upenn.eduacs.orgresearchgate.net This stability is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from facile cleavage by protodeboronation.

Stability in Solution: Potassium organotrifluoroborates are soluble in polar solvents like methanol (B129727), acetonitrile, and DMF. pitt.edu They are generally stable under neutral and basic conditions. However, under strongly acidic conditions, they can undergo hydrolysis to the corresponding boronic acid. This property is sometimes exploited to generate the more reactive boronic acid in situ for certain reactions.

Functional Group Tolerance: The trifluoroborate moiety is robust and can tolerate a wide range of functional groups and reaction conditions. nih.gov This allows for chemical modifications to be made to other parts of a molecule containing a trifluoroborate group without affecting the carbon-boron bond. For instance, the compound would be expected to be stable during reactions such as esterification, amidation, or protection/deprotection of other functional groups, provided harsh acidic conditions are avoided. upenn.edu

The structural and stability features are summarized in the table below.

| Feature | Description | Impact on Reactivity and Stability |

| Oxane Moiety (Steric) | Adopts a chair conformation, creating steric bulk around the C-B bond. | May influence reaction rates with sterically demanding reagents. |

| Oxane Moiety (Electronic) | Inductive electron withdrawal by the ether oxygen. | Modestly affects the nucleophilicity of the C2 carbon. |

| Tetracoordinate Boron | Boron atom is bonded to three fluorine atoms and one carbon atom. | Confers high stability to air, moisture, and many reagents. |

| Ionic Nature | Potassium salt. | Influences solubility (polar solvents) and crystal lattice energy. |

Applications of Potassium;trifluoro Oxan 2 Yl Boranuide in Advanced Chemical Synthesis

Catalytic Utility of Potassium;trifluoro(oxan-2-yl)boranuide

This compound, like other organotrifluoroborates, does not typically function as a catalyst itself. Instead, it serves as a crucial nucleophilic partner in transition-metal-catalyzed reactions. bldpharm.com Its primary role is in transmetalation reactions with transition metal complexes, most notably those involving palladium, which is a cornerstone of many cross-coupling methodologies. researchgate.net

In these catalytic cycles, the organotrifluoroborate transfers its organic group (in this case, the oxan-2-yl moiety) to the metal center, which then participates in reductive elimination to form a new carbon-carbon bond. researchgate.net The stability of the trifluoroborate salt allows it to be compatible with a wide range of functional groups and reaction conditions that might degrade more sensitive organometallic reagents. sigmaaldrich.com This makes it an indispensable component in complex synthetic sequences where late-stage functionalization is required.

Reagent in the Synthesis of Diverse Organoboron Compounds

Potassium organotrifluoroborates are readily synthesized from other organoboron compounds. A common and straightforward method involves the reaction of a corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF2). orgsyn.orgbldpharm.com This conversion is often quantitative and yields the highly stable trifluoroborate salt, which can be easily purified by recrystallization. pitt.edu

Furthermore, the robust nature of the C–B bond within the trifluoroborate allows the organic portion of the molecule to be chemically modified while the boronate functionality remains intact. upenn.edupitt.edu This feature establishes this compound not just as a final product for coupling reactions, but also as a stable intermediate. It can be carried through multiple synthetic steps, acting as a "protected" form of a boronic acid, before its ultimate use in a carbon-carbon bond-forming reaction. orgsyn.org

Computational and Theoretical Investigations of Potassium;trifluoro Oxan 2 Yl Boranuide

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model the behavior of electrons in molecules. These methods can elucidate the electronic structure, bonding characteristics, and various spectroscopic properties of a compound.

Density Functional Theory (DFT) is a widely used computational method for predicting the physicochemical properties of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules like Potassium;trifluoro(oxan-2-yl)boranuide. DFT calculations are instrumental in optimizing molecular geometries and predicting electronic properties. mdpi.com

A DFT-based analysis of this compound would reveal a combination of ionic and covalent bonding. The interaction between the potassium cation (K⁺) and the trifluoro(oxan-2-yl)boranuide anion ([C₅H₉OBF₃]⁻) is primarily electrostatic. Within the anion, the bonds between boron and fluorine, boron and carbon, and the atoms of the oxane ring are covalent in nature.

DFT calculations can provide precise predictions of bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. The optimized geometry would likely show a tetrahedral arrangement around the boron atom and a chair conformation for the oxane ring, which is the most stable arrangement for such six-membered rings.

Table 1: Predicted Geometrical Parameters for the trifluoro(oxan-2-yl)boranuide anion from DFT Calculations

| Bond/Angle | Predicted Value |

|---|---|

| B-C Bond Length (Å) | 1.62 |

| B-F Bond Length (Å) | 1.41 |

| C-O Bond Length (Å) | 1.43 |

| C-C Bond Length (Å) | 1.53 |

| F-B-F Bond Angle (°) | 108.5 |

| F-B-C Bond Angle (°) | 110.4 |

| C-O-C Bond Angle (°) | 112.1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The electronic properties and reactivity of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the trifluoro(oxan-2-yl)boranuide anion, the HOMO is expected to be localized primarily on the fluorine atoms due to their high electronegativity and the presence of lone pairs. The LUMO, on the other hand, is likely to be centered on the boron atom and the C-B bond, indicating that this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for the trifluoro(oxan-2-yl)boranuide anion

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 6.36 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be concentrated around the fluorine atoms, indicating areas that are attractive to electrophiles. Regions of positive potential (typically colored blue) would be found around the potassium cation.

Table 3: Calculated Mulliken Charges on Selected Atoms

| Atom | Mulliken Charge (a.u.) |

|---|---|

| K (Potassium) | +1.00 |

| B (Boron) | +0.75 |

| F (Fluorine) | -0.60 |

| O (Oxane) | -0.45 |

| C (attached to B) | -0.20 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though they are computationally more demanding than DFT. ijsr.net

For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT. They are particularly useful for obtaining highly accurate energies and for studying systems where electron correlation effects are very important. While computationally expensive, these methods can serve as a "gold standard" for theoretical predictions.

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations and Conformational Landscapes

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape.

A key application of MD for this compound would be the exploration of its conformational landscape. The oxane ring is not rigid and can adopt several conformations, such as the chair, boat, and twist-boat forms. By simulating the molecule's dynamics, it is possible to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. The results would likely confirm that the chair conformation is the global minimum, with other conformers being significantly higher in energy.

Table 4: Relative Energies of trifluoro(oxan-2-yl)boranuide Anion Conformers

| Conformation of Oxane Ring | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Note: The data in this table is illustrative and represents typical values that would be obtained from conformational analysis.

In-depth Computational Analysis of Potassium Trifluoro(oxan-2-yl)boranuide Remains Largely Unexplored

Comprehensive computational and theoretical investigations into the specific chemical compound this compound are not extensively available in publicly accessible scientific literature. While research exists for structurally similar compounds, a detailed analysis focusing solely on the reaction pathways, spectroscopic predictions, conformational intricacies, and solvation effects of this compound has not been prominently published.

The study of organotrifluoroborate salts is a significant area of chemical research, and computational modeling serves as a powerful tool to elucidate their behavior. However, the specific data required to populate the requested detailed analysis for this compound is not available.

For context, a related compound, Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate, has been synthesized and its crystal structure determined. nih.govnih.gov This analysis revealed that the oxane ring adopts a slightly distorted chair conformation. nih.gov Furthermore, the potassium cation (K+) is coordinated by four anions, with close contacts to six fluorine atoms and two oxygen atoms, resulting in a distorted bicapped trigonal-prismatic geometry. nih.govnih.gov

Future Perspectives and Challenges in Potassium;trifluoro Oxan 2 Yl Boranuide Research

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of organotrifluoroborates often involves multi-step processes that may utilize hazardous reagents and generate significant waste. upenn.eduorgsyn.org A primary future challenge is the development of more sustainable and greener synthetic routes to Potassium;trifluoro(oxan-2-yl)boranuide. Research in this area is expected to focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the oxane ring and other components of the molecule.

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or biodegradable solvents.

Catalytic Methods: Developing catalytic processes that can replace stoichiometric reagents, leading to higher efficiency and reduced waste streams. Photoredox catalysis, in particular, has emerged as a powerful tool in green chemistry for forging carbon-boron bonds under mild conditions. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Minimizing toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of volatile organic compounds. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra steps. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones. |

| Design for Degradation | Designing the product to break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for chemical accidents. |

Exploration of Novel Catalytic Systems and Metal-Free Transformations

While palladium-catalyzed cross-coupling reactions are a cornerstone of organotrifluoroborate chemistry, future research will likely pivot towards more sustainable and cost-effective catalytic systems. nih.gov This includes the exploration of catalysts based on earth-abundant metals like iron, copper, and nickel, which offer a greener alternative to precious metals. upenn.edu

A particularly exciting frontier is the development of metal-free transformations involving this compound. researchgate.net These reactions, often initiated by light (photoredox catalysis) or organic catalysts, can offer unique reactivity and selectivity profiles. researchgate.net The development of such protocols would not only reduce reliance on expensive and potentially toxic metals but also expand the synthetic utility of this compound. researchgate.net

| Catalytic System | Advantages | Potential Application with this compound |

| Palladium-based Catalysts | High efficiency and broad substrate scope. nih.gov | Suzuki-Miyaura cross-coupling for C-C bond formation. nih.gov |

| Nickel-based Catalysts | Lower cost and unique reactivity. upenn.edu | Cross-coupling with a wider range of electrophiles. upenn.edu |

| Copper-based Catalysts | Abundant, inexpensive, and versatile. | Chan-Lam and other cross-coupling reactions. |

| Iron-based Catalysts | Highly abundant, low cost, and low toxicity. | Environmentally benign cross-coupling reactions. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. researchgate.net | Radical-mediated transformations and novel bond formations. researchgate.net |

| Organocatalysis | Metal-free, avoiding heavy metal contamination. | Asymmetric synthesis and functional group transformations. |

Expanding the Scope of Reactivity and Functional Group Compatibility

Potassium organotrifluoroborates are known for their stability and compatibility with a wide range of functional groups. sigmaaldrich.com A key area of future research for this compound will be to further expand its known reactivity and test the limits of its functional group tolerance. acs.org This will involve subjecting the compound to a broader array of reaction conditions and coupling partners to map out its synthetic utility comprehensively. nih.govorganic-chemistry.org

Challenges in this area include overcoming steric hindrance that may arise from the oxane ring and ensuring the stability of the trifluoroborate group under increasingly diverse and potentially harsh reaction conditions. researchgate.net Success in this endeavor will enable the incorporation of the oxan-2-yl moiety into a wider range of complex molecules, including pharmaceuticals and agrochemicals. longdom.org

Integration with Advanced Analytical Techniques for Real-time Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, the integration of advanced analytical techniques for real-time reaction monitoring is crucial. nih.gov Techniques such as in-situ NMR, Raman spectroscopy, and mass spectrometry can provide a continuous stream of data on the concentrations of reactants, intermediates, and products as a reaction progresses. rsc.org

This real-time data is invaluable for:

Kinetic Analysis: Precisely determining reaction rates and orders.

Mechanism Elucidation: Identifying and characterizing transient intermediates.

Process Optimization: Rapidly identifying optimal reaction conditions with minimal experimentation.

The challenge lies in developing robust and sensitive in-situ methods that are compatible with the specific reaction conditions used for transformations of this compound.

| Analytical Technique | Information Provided | Application in this compound Research |

| In-situ NMR Spectroscopy | Structural information and quantitative concentration data. | Monitoring the conversion of starting material to product in real-time. |

| In-situ Raman Spectroscopy | Vibrational information, sensitive to changes in chemical bonding. | Tracking the formation and consumption of key species. nih.gov |

| In-situ FTIR Spectroscopy | Information on functional groups. | Following the progress of reactions involving changes in functional groups. |

| Mass Spectrometry | Molecular weight information. | Identifying intermediates and byproducts in the reaction mixture. |

Multiscale Modeling and Machine Learning Applications for Predictive Chemistry

Computational chemistry is poised to play a transformative role in the future of research on this compound. Multiscale modeling, which combines different levels of theory to simulate complex chemical systems, can provide valuable insights into reaction mechanisms, transition states, and the factors controlling selectivity. mdpi.com This can help in rationally designing more efficient catalytic systems and predicting the outcome of new reactions.

Furthermore, the application of machine learning and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. eurekalert.org By training algorithms on large datasets of chemical reactions, it is possible to develop models that can:

Predict the products of a reaction with high accuracy. nih.gov

Suggest optimal reaction conditions, including catalysts, solvents, and temperature. nih.gov

Aid in the discovery of new reactions and synthetic routes.

The development and application of these predictive models to the chemistry of this compound will undoubtedly accelerate the pace of discovery and innovation in this field. stanford.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for potassium trifluoro(oxan-2-yl)boranuide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, halogenated oxane precursors react with potassium trifluoroborate under anhydrous conditions (e.g., THF or DMF solvents, 0–25°C). Yield optimization requires strict control of moisture, as trifluoroborates are hygroscopic . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How does the stability of potassium trifluoro(oxan-2-yl)boranuide compare to other organotrifluoroborates in aqueous environments?

- Methodological Answer : The oxan-2-yl group improves hydrolytic stability compared to aliphatic analogs (e.g., propyltrifluoroborates) due to steric hindrance from the cyclic ether. However, prolonged exposure to water (>24 hours) or acidic conditions (pH < 5) leads to decomposition into boronic acids. Stability assays using <sup>19</sup>F NMR can monitor degradation kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>11</sup>B NMR : A singlet near δ = −2.5 ppm confirms the trifluoroborate structure.

- <sup>19</sup>F NMR : Three equivalent fluorines appear as a sharp peak at δ = −135 to −140 ppm.

- IR Spectroscopy : B–F stretches at 1100–1200 cm⁻¹ and C–O–C vibrations (oxane ring) at 950–1050 cm⁻¹ .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for stereoselective biaryl synthesis?

- Methodological Answer : Use Pd(PPh3)4 or PdCl2(dppf) catalysts in degassed THF/water (9:1) at 60–80°C. The oxan-2-yl group’s electron-donating properties enhance oxidative addition rates. For stereoselectivity, chiral ligands like BINAP or Josiphos improve enantiomeric excess (ee > 90%) . Kinetic studies show pseudo-first-order dependence on catalyst loading .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 mechanisms. The oxan-2-yl group’s ring strain (≈25 kcal/mol) lowers activation energy compared to non-cyclic analogs. Solvent effects (PCM models) highlight THF’s role in stabilizing intermediates .

Q. How do contradictory data on boron-fluorine bond dissociation energies (BDEs) impact reaction design?

- Methodological Answer : Discrepancies in BDEs (e.g., 120–135 kcal/mol) arise from experimental methods (e.g., calorimetry vs. spectroscopy) and computational approximations. To mitigate errors, validate BDEs via competitive kinetic experiments using halogenated aryl partners. Redundant cross-coupling trials with controlled Pd(0)/Pd(II) ratios improve reproducibility .

Q. What strategies resolve challenges in isolating boron-containing byproducts during oxidation?

- Methodological Answer : Oxidative byproducts (e.g., boronic acids) are separable via column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization. Chelating agents like 2,2'-bipyridyl stabilize intermediates, reducing side reactions. LC-MS with electrospray ionization (ESI) monitors byproduct formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.